molecular formula C16H14BrN3O5S3 B2465020 ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-80-9

ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2465020
CAS No.: 865247-80-9
M. Wt: 504.39
InChI Key: POMMNAXBZXUXDL-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. Key structural elements include:

  • Benzothiazole scaffold: A bicyclic system with sulfur and nitrogen atoms, known for diverse bioactivity .
  • Sulfamoyl group (-SO₂NH₂) at position 6: Enhances solubility and pharmacokinetic properties, often linked to antimicrobial or enzyme-inhibitory activity .
  • Ethyl acetate side chain: Improves lipophilicity, aiding membrane permeability .

The Z-configuration of the imino group (C=N) is critical for spatial arrangement, affecting intermolecular interactions like hydrogen bonding and π-stacking . While direct crystallographic data for this compound is unavailable, tools like SHELX programs (used for small-molecule refinement) suggest its structure could be resolved via similar methods .

Properties

IUPAC Name

ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O5S3/c1-2-25-14(21)8-20-10-4-3-9(28(18,23)24)7-12(10)27-16(20)19-15(22)11-5-6-13(17)26-11/h3-7H,2,8H2,1H3,(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMMNAXBZXUXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a bromination reaction followed by a coupling reaction with the benzothiazole derivative.

    Formation of the Imine and Sulfamoyl Groups: These functional groups can be introduced through condensation reactions and sulfonation reactions, respectively.

    Esterification: The final step involves the esterification of the compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzothiazole rings.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Various substituted thiophene derivatives can be formed.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activities. Ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has been studied for its effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. The compound's structural features contribute to its interaction with bacterial enzymes, inhibiting their function and leading to cell death .

Anti-Cancer Potential

The compound has also shown promise in cancer research. Studies utilizing molecular docking techniques suggest that it may act as a potential inhibitor of various cancer-related pathways. Specifically, its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses and tumor progression, positions it as a candidate for further development in anti-cancer therapies .

Synthetic Pathways

The synthesis of this compound can be achieved through several methodologies:

  • Condensation Reactions : The compound can be synthesized via condensation reactions between appropriate hydrazones derived from benzothiazole and carbonyl compounds.
  • Esterification : The formation of the ethyl ester can be accomplished through the reaction of benzothiazole derivatives with acetic acid or its derivatives under acidic conditions.
  • Use of Catalysts : Transition metal catalysts such as palladium complexes have been employed to facilitate the coupling reactions necessary for constructing the complex structure of this compound .

Case Study 1: Antimicrobial Efficacy

In a study published in the Advances in Basic and Applied Sciences, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antibacterial agent .

Case Study 2: Anti-Cancer Activity

A recent investigation into the anti-cancer properties of benzothiazole derivatives highlighted the efficacy of compounds similar to this compound in inhibiting tumor cell proliferation. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanisms behind its activity against specific cancer cell lines .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-binding sites.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Bioactivity Highlights Reference
Ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate Benzothiazole-dihydrothiazole 6-SO₂NH₂, (5-bromothiophene-2-carbonyl)imino, ethyl acetate Potential enzyme inhibition, antimicrobial
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzothiazole Indole, cyanoacetate Anticancer, antifungal
Salternamide E Macrocyclic lactam Brominated aromatic, peptide linkages Cytotoxic, marine actinomycete-derived
C. gigantea-derived compounds Terpenoids Mixed oxygenated functionalities Insecticidal

Key Observations:

Benzothiazole Derivatives: The target compound’s sulfamoyl group distinguishes it from indole-substituted analogs (e.g., ’s compound), which rely on aromatic π-systems for bioactivity. The sulfamoyl group may enhance solubility and target specificity compared to hydrophobic indole derivatives . Bromothiophene vs. Cyanoacetate: The electron-deficient bromothiophene in the target compound likely increases electrophilicity, favoring covalent interactions with nucleophilic enzyme residues. In contrast, cyanoacetate groups () may participate in dipole-driven binding .

Marine vs. Synthetic Compounds :

  • Salternamide E (), a brominated marine natural product, shares halogenated motifs with the target compound but lacks the benzothiazole core. This difference suggests distinct mechanisms: Salternamide E’s cytotoxicity may arise from macrocyclic rigidity, while the target compound’s activity could stem from enzyme inhibition via the sulfamoyl group .

This contrasts with C. gigantea extracts (), where terpenoids disrupt insect cuticles via non-specific interactions .

Hydrogen Bonding and Crystal Packing

The imino (-NH-) and sulfamoyl (-SO₂NH₂) groups in the target compound enable robust hydrogen-bonding networks, as described in Etter’s graph-set analysis (). For example:

  • N-H···O=S interactions stabilize crystal packing.
  • Bromothiophene’s Br atom may participate in halogen bonding, a feature absent in non-halogenated analogs .

In contrast, indole-containing benzothiazoles () rely on N-H···N and π-π stacking, which may reduce melting points and solubility .

Biological Activity

Ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential biological activity due to its unique structural features. This compound contains a benzothiazole ring, a thiophene moiety, and a sulfonamide group, which are known for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole and thiophene rings can bind to various enzymes and receptors, potentially modulating their activity. The presence of the bromine substituent may enhance the binding affinity of the compound to its targets, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds with thiophene and benzothiazole structures exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown efficacy against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the range of 32 µg/mL .

Anti-inflammatory Properties

Compounds containing bromothiophene have been reported to possess anti-inflammatory properties. A study highlighted that certain bromothiophene derivatives inhibit prostaglandin synthesis, which is crucial in managing inflammatory responses . This suggests that this compound may also exhibit similar anti-inflammatory effects.

Case Studies and Research Findings

  • Thiazoles and Thiophenes : Research on thiazole and thiophene derivatives has identified several compounds with high binding affinity for retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which plays a role in inflammatory diseases . The structural components of ethyl 2-[(2Z)-...acetate suggest it could act similarly.
  • In Vivo Studies : In animal models for autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), thiazole-based compounds have demonstrated therapeutic potential by modulating immune responses . This positions ethyl 2-[(2Z)-...acetate as a candidate for further investigation in similar contexts.

Comparative Analysis

Property/ActivityEthyl 2-[(2Z)-...acetateSimilar Compounds
Antimicrobial EfficacyModerate (MIC ~32 µg/mL)High (varies by derivative)
Anti-inflammatory ActivityPotentially presentConfirmed in several studies
Binding AffinityLikely enhanced by BrVaries across compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.